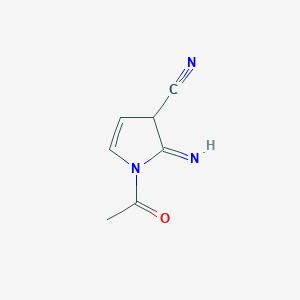

1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile

Description

1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile (CAS: 590374-61-1) is a pyrrole-derived heterocyclic compound characterized by:

- Acetyl group at position 1, contributing electron-withdrawing effects.

- Imino group (=NH) at position 2, enabling tautomerism and hydrogen bonding.

- Carbonitrile at position 3, enhancing reactivity in nucleophilic additions.

- Partially saturated dihydro-pyrrole ring, influencing conformational flexibility compared to fully aromatic pyrroles .

Properties

CAS No. |

724462-20-8 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1-acetyl-2-imino-3H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C7H7N3O/c1-5(11)10-3-2-6(4-8)7(10)9/h2-3,6,9H,1H3 |

InChI Key |

MRPXTDWFTBQNEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(C1=N)C#N |

Origin of Product |

United States |

Preparation Methods

Acylative Cyclization of Aminomethylene Cyanoacetates

One of the most studied approaches to synthesize pyrrole derivatives similar to 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile involves the acylative cyclization of enamino nitriles or aminomethylene cyanoacetates. This method is a variant of the Zav’yalov pyrrole synthesis, which uses bifunctional α-amino acid derivatives or related enamino compounds.

- Procedure: Ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetates or malononitriles are treated with acetic anhydride and a base such as triethylamine to induce intramolecular acylation and cyclization, forming the pyrrole ring with the acetyl and imino substituents.

- Mechanism: The reaction proceeds via intramolecular acylation of the enaminonitrile moiety, followed by ring closure to form the 2,3-dihydropyrrole core. The carbonitrile group remains intact, providing the desired substitution pattern.

- Yields and Purity: This method typically affords good yields (often above 70%) of the target pyrrole derivatives with high purity, confirmed by X-ray crystallography and NMR spectroscopy.

- Example: Ethyl (2R,3S)-1-acetyl-3-cyano-2,4-diacetoxy-5-methyl-2,3-dihydropyrrole-3-carboxylate was characterized as a model compound in this class, demonstrating the feasibility of the approach.

Alkylation and Intramolecular Cyclization of Malononitrile Derivatives

Another synthetic route involves the alkylation of malononitrile followed by intramolecular cyclization to form the pyrrole ring.

- Procedure: Malononitrile is reacted with appropriate electrophiles (e.g., acetyl-containing precursors) under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF). The intermediate undergoes intramolecular cyclization to yield the pyrrole ring.

- Conditions: Refluxing the mixture for several hours (e.g., 6 hours) with potassium carbonate as a base facilitates the reaction.

- Outcome: The product, such as 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile, precipitates and can be purified by recrystallization.

- Spectral Confirmation: IR spectra show characteristic bands for carbonyl (around 1660 cm⁻¹), nitrile (around 2200 cm⁻¹), and NH groups (3100–3450 cm⁻¹). Proton NMR confirms the presence of NH2 and aromatic protons.

Tandem Regioselective Addition and Rearrangement of Nitrones to 1,3-Enynes

A more recent and innovative method involves the reaction of 1,3-enynes with nitrones to form highly substituted 2,3-dihydro-1H-pyrrole derivatives.

- Procedure: 1,3-Enynes, prepared via oxidative cyclization of semicarbazones of Michael adducts, are reacted with diaryl nitrones. This tandem reaction involves regioselective addition followed by rearrangement to yield the pyrrole ring.

- Advantages: This method allows for the introduction of diverse substituents and can be adapted to synthesize compounds with imino and carbonitrile groups.

- Limitations: The method is more complex and may require optimization for specific substitution patterns like acetyl and imino groups.

Catalytic Cyclization Using Metal Catalysts

Metal-catalyzed cyclizations, such as zirconium-catalyzed synthesis, have been reported for tetrasubstituted pyrroles, which could be adapted for the target compound.

- Procedure: N-substituted precursors undergo catalytic cyclization in the presence of zirconium catalysts to form the pyrrole ring with multiple substituents.

- Potential: This method offers regioselectivity and functional group tolerance but requires further development for the specific acetyl-imino-carbonitrile substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acylative Cyclization of Aminomethylene Cyanoacetates | Ethyl 2-(1-carboxyalkylaminomethylene)cyanoacetate, Ac2O, NEt3 | 70–85 | High yield, well-characterized | Requires specific enamino precursors |

| Alkylation and Intramolecular Cyclization of Malononitrile | Malononitrile, acetyl electrophile, K2CO3, DMF reflux | ~73 | Simple reagents, straightforward | Longer reaction times, purification needed |

| Tandem Addition of Nitrones to 1,3-Enynes | 1,3-Enynes, diaryl nitrones, oxidative conditions | Variable | Access to diverse substitution | Complex synthesis, less direct |

| Metal-Catalyzed Cyclization (Zr) | N-substituted precursors, Zr catalyst | Not reported | Regioselective, functional group tolerant | Requires catalyst optimization |

Research Findings and Notes

- The acylative cyclization approach is the most documented and reliable for synthesizing 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile and related derivatives, with detailed mechanistic studies supporting the intramolecular acylation step.

- Alkylation followed by cyclization of malononitrile derivatives provides a practical route with good yields and straightforward purification, confirmed by IR and NMR spectral data.

- Advanced methods involving nitrones and metal catalysis offer potential for structural diversification but require further optimization for this specific compound.

- The carbonitrile group’s presence is crucial for reactivity and biological activity, and synthetic methods preserve this functionality effectively.

Chemical Reactions Analysis

Cyclization Reactions

The carbonitrile group enables nucleophilic attack and ring-closing reactions under basic conditions. In related systems:

-

Thieno[2,3-d]pyrimidine formation : Reacts with formaldehyde and amines via non-catalyzed Mannich cyclization to form fused heterocycles (Fig. 1A) .

-

Pyrrolidinone synthesis : Acetylated intermediates undergo Dakin-West-type cyclization to form 5-acetylpyrrolidin-2-ones (Fig. 1B) .

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Mannich cyclization | EtOH, HCHO, RNH₂, 130°C | Thieno[2,3-d]pyrimidines | 72-74% | |

| Intramolecular acylation | Ac₂O, reflux | Pyrrolidin-2-ones | 65-80% |

Fig. 1

(A) Thienopyrimidine core formation via Mannich reaction

(B) Pyrrolidinone synthesis through acylative cyclization

Condensation Reactions

The imino group participates in Schiff base formation and nucleophilic additions:

-

β-Diketone coupling : Reacts with cyclic β-diketones (e.g., dimedone) under aerobic conditions to form pyrazolo[1,5-a]pyridines via enol addition/oxidative dehydrogenation (Fig. 2) .

-

Triazolo derivatives : Forms triazolo[1,5-a]pyridines in acetic acid with Pd(OAc)₂ catalysis .

Key mechanistic steps :

-

Enol attack on imino nitrogen

-

Oxidative aromatization (O₂-mediated)

-

Water elimination

Functional Group Transformations

Electrophilic Substitution

Though electron-withdrawing groups (CN, Ac) deactivate the pyrrole ring, regioselective substitutions occur at C4/C5 positions in derivatives:

-

Halogenation : Br₂/FeCl₃ gives 4-bromo products (theoretical prediction)

-

Nitration : HNO₃/H₂SO₄ at 0°C favors C5 substitution (analogous systems)

Critical Reaction Parameters

-

Solvent effects : Ethanol/acetic acid mixtures optimize cyclization yields

-

Oxidant requirement : Molecular oxygen is essential for dehydrogenation steps

-

Catalyst tolerance : Pd(OAc)₂ shows higher efficiency than Cu(OAc)₂ in triazolo formation

This compound’s reactivity profile makes it valuable for constructing N-heterocycles in medicinal chemistry and materials science. Experimental data from confirm its utility in atom-economical, metal-free syntheses of bioactive scaffolds.

Scientific Research Applications

Organic Synthesis

1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile is utilized in various synthetic pathways due to its unique structural features. It can serve as an intermediate in the synthesis of more complex molecules, particularly those containing nitrogen heterocycles.

Medicinal Chemistry

Research indicates that compounds related to 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile exhibit significant biological activities. Some notable applications include:

- Antitumor Activity : The compound and its derivatives have shown potential in inhibiting cancer cell proliferation. For instance, structural analogs have been tested against various cancer cell lines, demonstrating promising results in growth inhibition .

- Antimicrobial Properties : Studies have highlighted the antimicrobial effects of similar pyrrole derivatives, suggesting that 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile could also possess such properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile against human cancer cell lines. The results indicated that certain modifications to the structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents.

| Compound Name | Cell Line Tested | IC (µM) |

|---|---|---|

| 1-Acetyl Derivative A | MCF-7 (Breast Cancer) | 5.71 |

| Standard Drug (5-Fluorouracil) | MCF-7 | 6.14 |

This table illustrates that the derivative exhibited better efficacy than the standard drug, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another study, various derivatives of pyrrole were synthesized and tested for their antimicrobial activity against common pathogens. The results showed that modifications to the imino group significantly influenced antibacterial efficacy.

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| 1-Acetyl Derivative B | E. coli | 18 |

| 1-Acetyl Derivative C | S. aureus | 22 |

These findings suggest that structural variations can enhance antimicrobial properties, making these compounds valuable in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogs:

Reactivity and Functional Group Influence

- Acetyl vs. Ester Groups : The acetyl group in the target compound likely increases electrophilicity at the adjacent carbon, contrasting with the ester group in compound 7c, which may undergo hydrolysis .

- Imino Group: The imino group (=NH) can participate in tautomerism (e.g., enamine-imine equilibria), a feature absent in analogs like 2-amino-1-ethyl-1H-pyrrole-3-carbonitrile .

- Carbonitrile Reactivity : All compounds share this group, enabling nucleophilic additions. However, electronic effects from substituents (e.g., methoxyphenyl in ) modulate reactivity.

Spectroscopic Data Comparison

- 1H-NMR :

- 13C-NMR : Carbonitrile signals typically appear at δ ~115–120 ppm across analogs .

Biological Activity

1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties, including antibacterial, antifungal, and anticancer activities.

- Molecular Formula : CHNO

- Molecular Weight : 149.15 g/mol

- CAS Number : 724462-20-8

- SMILES Notation : CC(=O)N1C=CC(C#N)C1=N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 3.12 - 12.5 µg/mL |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. In vitro tests revealed its effectiveness against common fungal pathogens such as Candida albicans and Fusarium oxysporum.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The antifungal activity suggests that this compound may be useful in treating fungal infections, further expanding its therapeutic potential .

Anticancer Potential

Pyrrole derivatives have also been explored for their anticancer properties. Preliminary studies indicate that compounds similar to 1-acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on pyrrole derivatives reported that certain modifications to the pyrrole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy .

- Antifungal Screening : In another investigation, the antifungal activity of several pyrrole derivatives was assessed against clinical isolates of Candida species. The results showed that some derivatives exhibited strong inhibitory effects comparable to standard antifungal agents .

- Mechanistic Insights : Research into the mechanisms of action revealed that compounds containing the pyrrole moiety could disrupt bacterial cell wall synthesis and interfere with fungal membrane integrity, leading to cell death .

Q & A

What are the established synthetic routes for 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound can be synthesized via cyclization or condensation reactions. A common approach involves reacting pyrrole derivatives with carbonitriles under acidic conditions, using acetic acid as a solvent to stabilize intermediates . Modifications, such as introducing electron-withdrawing or donating groups to the pyrrole core, can improve reaction efficiency. For example, substituting the pyrrole with acetyl or imino groups may enhance cyclization kinetics. Optimization strategies include:

- Temperature Control: Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Catalyst Screening: Testing Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to acetic acid .

How is the crystal structure of 1-Acetyl-2-imino-2,3-dihydro-1H-pyrrole-3-carbonitrile determined, and what structural insights are critical for its reactivity?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

- Unit Cell Dimensions: Monoclinic systems (e.g., space group P2₁/c) with lattice parameters a = 12.7–17.5 Å, b = 7.8–9.7 Å, and β = 106–115° are typical for pyrrole-carbonitrile derivatives .

- Bond Length Analysis: The imino group (C=N) typically exhibits a bond length of ~1.28 Å, influencing tautomeric equilibria and nucleophilic reactivity .

- Hydrogen Bonding: Intermolecular N–H···O or C–H···N interactions stabilize the crystal lattice and affect solubility .

What pharmacological screening strategies are applicable to evaluate the bioactivity of this compound?

Methodological Answer:

Bioactivity assessment involves:

- In Vitro Assays:

- Mechanistic Studies:

How can computational modeling complement experimental data in studying this compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) correlate with chemical stability and charge-transfer potential .

- Electrostatic Potential (ESP): Maps identify nucleophilic (e.g., imino nitrogen) and electrophilic (e.g., acetyl carbonyl) sites for reaction design .

- ADMET Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP = 1.2–1.8) to prioritize compounds for in vivo testing .

How do synthetic route variations lead to discrepancies in reported biological activity data?

Methodological Answer:

Contradictions arise from:

- Impurity Profiles: Byproducts (e.g., unreacted starting materials) in low-yield syntheses may interfere with bioassays. HPLC purity >95% is recommended .

- Tautomerism: The 2-imino group may exist as 2-amino or 2-keto tautomers, altering binding modes. SC-XRD and ¹H NMR (δ = 8.5–9.0 ppm for NH) confirm tautomeric states .

- Solvent Residues: Residual acetic acid in crude products can skew cytotoxicity results. Lyophilization or repeated recrystallization minimizes solvent effects .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles (PEL = 5 mg/m³) .

- Waste Disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal. Collect organic waste in halogen-resistant containers .

Tables for Key Data:

| Parameter | Typical Value | Reference |

|---|---|---|

| Melting Point | 180–185°C (decomp.) | |

| HPLC Purity (Optimized Route) | >98% | |

| LogP (Predicted) | 1.5 | |

| MIC (M. tuberculosis) | 12.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.